2-[4-(diphenylmethyl)piperazin-1-yl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
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Overview
Description
2-[4-(diphenylmethyl)piperazin-1-yl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is a complex organic compound that features a piperazine ring and a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone typically involves multiple steps. One common method includes the reaction of diphenylmethylpiperazine with a suitable carbazole derivative under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(diphenylmethyl)piperazin-1-yl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[4-(diphenylmethyl)piperazin-1-yl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as an antihistamine or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: An antihistamine with a similar piperazine structure.
Phenoxybenzamine: Contains a piperazine ring and is used as an alpha-blocker.
Bax Channel Blocker: A dibromocarbazolo-piperazinyl derivative with anti-apoptotic properties.
Uniqueness
2-[4-(diphenylmethyl)piperazin-1-yl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is unique due to its specific combination of a piperazine ring and a carbazole moiety, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C32H35N3O |
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Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-1-(3-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C32H35N3O/c1-24-16-17-30-28(22-24)27-14-8-9-15-29(27)35(30)31(36)23-33-18-20-34(21-19-33)32(25-10-4-2-5-11-25)26-12-6-3-7-13-26/h2-15,24,32H,16-23H2,1H3 |
InChI Key |
PNGVAHJMTIGBKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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